molecular formula C10H5F5O2 B1146513 Pentafluorobenzyl acrylate CAS No. 153614-61-0

Pentafluorobenzyl acrylate

Cat. No.: B1146513
CAS No.: 153614-61-0
M. Wt: 252.14
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluorobenzyl acrylate is a useful research compound. Its molecular formula is C10H5F5O2 and its molecular weight is 252.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Azide–para-Fluoro Substitution on Polymers

Pentafluorobenzyl acrylate is used in polymer chemistry due to its high susceptibility to para-fluoro substitution with thiols. This property enables versatile modifications of polymers, such as the efficient azide–para-fluoro substitution demonstrated in poly(2,3,4,5,6-pentafluorobenzyl methacrylate) and related polymers, resulting in products with a multitude of onward modifications (Noy et al., 2019).

Functionalized Nanoporous Thin Films and Fibers

Using poly(pentafluorophenyl (methyl)acrylates), researchers created nanoporous structures in thin films and fibers. These structures remained reactive for further chemical modifications, highlighting the material's versatility in creating reactive, structured surfaces (Zhao et al., 2013).

Synthesis of Reactive Flame Retardant

This compound's derivative, Pentabromobenzyl acrylate, has been synthesized for use as a flame retardant. The compound's effectiveness in enhancing the flame resistance of materials, without significant environmental or health risks, makes it a valuable substance in material science and safety applications (Gao, 2012).

Enantioselective Catalysis

This compound derivatives have been used in enantioselective catalysis, demonstrating high efficiency and selectivity in reactions important for pharmaceutical and chemical industries (Lynikaite et al., 2008).

Synthesis of Multifunctional Materials

Poly(pentafluorophenyl acrylate) and poly(pentafluorophenylmethacrylate) have been polymerized for the preparation of multifunctional polymers. These polymers have shown reactivity towards amines and alcohols, making them useful in creating diverse functional materials (Eberhardt et al., 2005).

Organic Photovoltaics

This compound derivatives have been employed in the field of organic photovoltaics. Research on bis(pentafluorobenzyl)[60]fullerene showed its potential in creating high-performance organic photovoltaic devices, due to its unique molecular interactions (Li et al., 2010).

Advanced Polymer Synthesis

The compound has been used in advanced polymer synthesis techniques, such as in the preparation of complex multiblock copolymers, illustrating its role in creating novel polymeric materials with unique properties (Fu et al., 2014).

Safety and Hazards

Safety data for Pentafluorobenzyl acrylate suggests that it should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

While specific future directions for Pentafluorobenzyl acrylate were not found in the search results, the field of acrylate chemistry, particularly in the area of polymerization-induced self-assembly (PISA), is a topic of ongoing research . This includes the development of new initiation processes, the creation of high-order structures, and the production of hybrid materials .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMJGUSJTKJBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153614-61-0
Record name 153614-61-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.